

# physical and chemical properties of 2,6-Difluoro-4-hydrazinylpyridine

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## Compound of Interest

Compound Name: 2,6-Difluoro-4-hydrazinylpyridine

Cat. No.: B1340244

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## An In-depth Technical Guide to 2,6-Difluoro-4-hydrazinylpyridine

This technical guide provides a comprehensive overview of the known physical, chemical, and potential biological properties of **2,6-Difluoro-4-hydrazinylpyridine**, geared towards researchers, scientists, and professionals in drug development.

## Core Properties and Safety Information

**2,6-Difluoro-4-hydrazinylpyridine** is a fluorinated pyridine derivative containing a reactive hydrazine functional group. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science.

Table 1: Physical and Chemical Properties of **2,6-Difluoro-4-hydrazinylpyridine**

Property	Value	Source
Molecular Formula	$C_5H_5F_2N_3$	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	145.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	837364-94-0	<a href="#">[1]</a>
Appearance	White to yellow or orange powder/lump (based on similar compounds)	<a href="#">[3]</a>
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Expected to be soluble in methanol and other polar organic solvents. <a href="#">[3]</a> Pyridine and its derivatives are generally soluble in water. <a href="#">[4]</a>	
pKa	Data not available. The pKa of pyridine is 5.2. The electron-withdrawing fluorine atoms are expected to decrease the basicity of the pyridine nitrogen, while the electron-donating hydrazine group may slightly increase it. The hydrazine moiety itself has basic properties. <a href="#">[5]</a>	

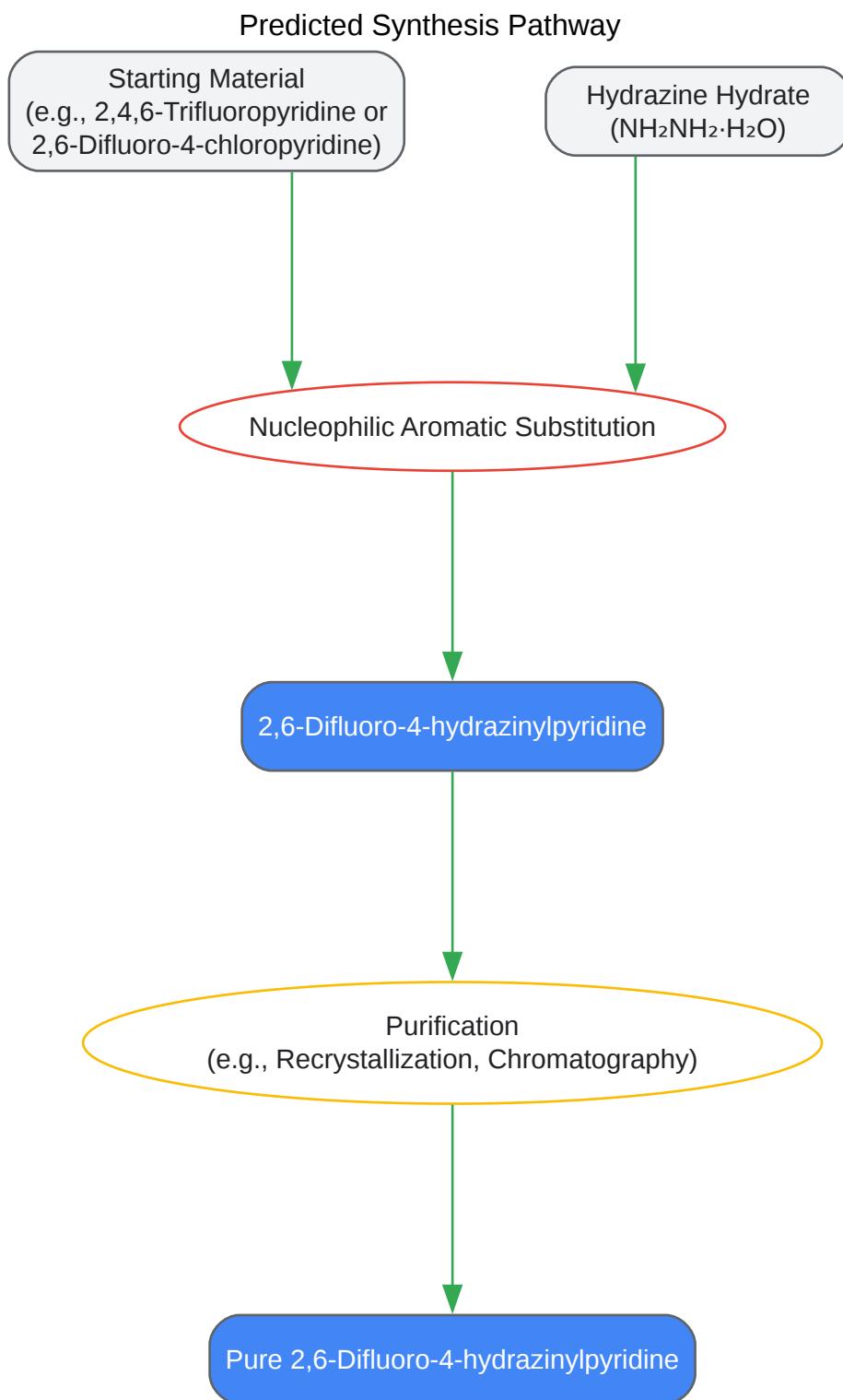
Table 2: Safety and Handling Information

Hazard Statement	Precautionary Statement
H302: Harmful if swallowed. <a href="#">[1]</a>	P264: Wash skin thoroughly after handling. <a href="#">[3]</a>
H315: Causes skin irritation. <a href="#">[1]</a>	P280: Wear protective gloves/eye protection/face protection. <a href="#">[3]</a>
H319: Causes serious eye irritation. <a href="#">[1]</a>	P302 + P352: IF ON SKIN: Wash with plenty of water. <a href="#">[3]</a>
H332: Harmful if inhaled. <a href="#">[1]</a>	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation. <a href="#">[1]</a>	
Storage	Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. <a href="#">[1]</a>

## Synthesis and Characterization

While a specific detailed experimental protocol for the synthesis of **2,6-Difluoro-4-hydrazinylpyridine** is not readily available in the reviewed literature, its synthesis can be inferred from established methods for preparing hydrazinylpyridines. The most probable synthetic route involves the nucleophilic aromatic substitution of a suitable precursor with hydrazine hydrate.

### Logical Synthesis Workflow

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Caption: Predicted synthesis pathway for **2,6-Difluoro-4-hydrazinylpyridine**.

## Experimental Protocol: General Method for Synthesis of Hydrazinylpyridines

The following is a generalized protocol based on the synthesis of similar compounds and is provided for illustrative purposes. Optimization would be required for the specific synthesis of **2,6-Difluoro-4-hydrazinylpyridine**.

- Reaction Setup: A solution of the starting material (e.g., 2,4,6-trifluoropyridine or 2,6-difluoro-4-chloropyridine) is prepared in a suitable solvent such as ethanol or n-propanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[6]
- Addition of Hydrazine: Hydrazine hydrate is added to the solution, typically in a molar excess.[6]
- Reaction: The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]
- Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove excess hydrazine and other water-soluble impurities.
- Purification: The organic layer is dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

## Analytical Characterization

The primary methods for characterizing **2,6-Difluoro-4-hydrazinylpyridine** would include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR would show signals for the aromatic protons and the protons of the hydrazine group.
  - $^{13}\text{C}$  NMR would provide information on the carbon skeleton of the molecule.

- $^{19}\text{F}$  NMR would be crucial for confirming the presence and chemical environment of the fluorine atoms.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches of the hydrazine and C-F stretches.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

[\[7\]](#)

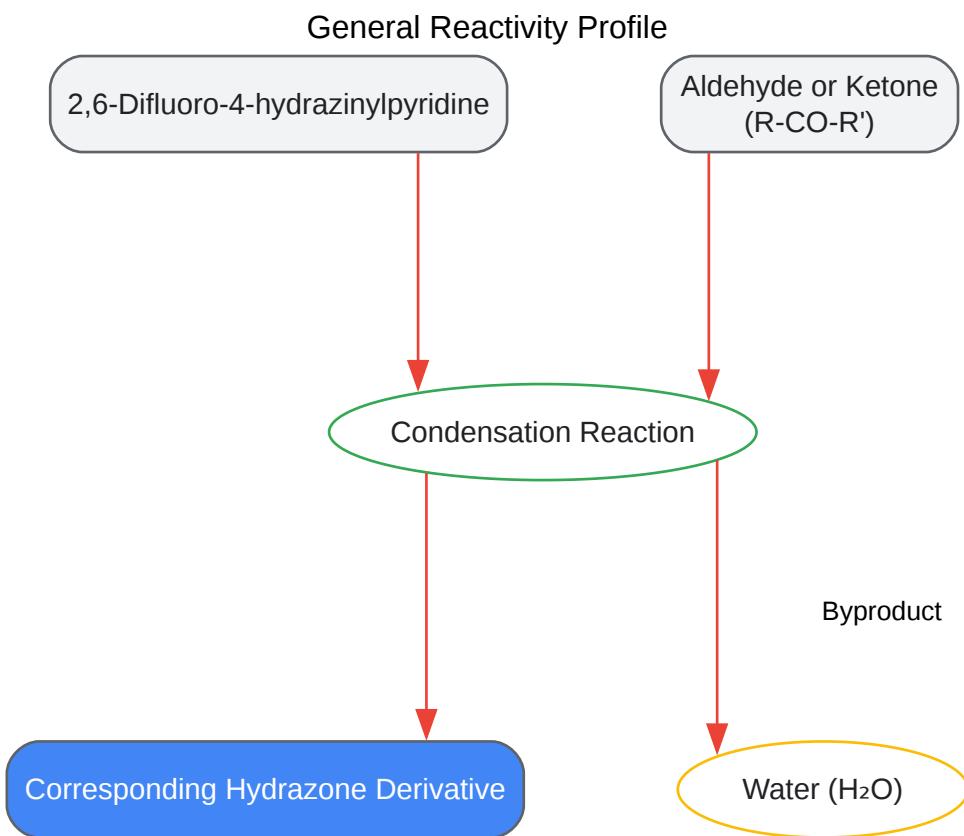
## Chemical Reactivity

The chemical reactivity of **2,6-Difluoro-4-hydrazinylpyridine** is primarily dictated by the nucleophilic hydrazine group.

### Reaction with Carbonyl Compounds

A key reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazone. This reaction is fundamental in the synthesis of a wide array of derivatives with potential biological activities.[\[8\]](#)

### General Reaction Workflow



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Caption: General reaction of **2,6-Difluoro-4-hydrazinylpyridine** with carbonyls.

## Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for **2,6-Difluoro-4-hydrazinylpyridine** itself, its structural motifs are present in compounds with known pharmacological properties.

- **Hydrazone Derivatives:** Hydrazones are a class of compounds known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.<sup>[8][9]</sup> Therefore, derivatives of **2,6-Difluoro-4-hydrazinylpyridine** could be of interest for screening for such activities.
- **Kinase Inhibition:** The pyridine and fluorinated phenyl rings are common scaffolds in kinase inhibitors. For example, some inhibitors of kinases like CK2, PIM, and MKK4 feature similar structural elements.<sup>[10][11]</sup> This suggests that **2,6-Difluoro-4-hydrazinylpyridine** could

serve as a starting point for the design of novel kinase inhibitors for oncology or other therapeutic areas. The hydrazine moiety provides a convenient handle for further chemical modification to explore structure-activity relationships.

Due to the lack of specific biological data, no signaling pathways can be definitively associated with this compound at this time. Further research and biological screening are necessary to elucidate its potential therapeutic applications.

## Conclusion

**2,6-Difluoro-4-hydrazinylpyridine** is a chemical entity with significant potential as a building block in medicinal chemistry. While comprehensive experimental data on its physical properties and biological activity are currently limited in the public domain, its synthesis is feasible through standard chemical transformations. The presence of a reactive hydrazine group and a difluorinated pyridine core makes it an attractive scaffold for the development of novel compounds with potential therapeutic value, particularly in the areas of kinase inhibition and antimicrobial research. Further investigation into this molecule is warranted to fully characterize its properties and explore its applications.

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Email: [info@benchchem.com](mailto:info@benchchem.com)